molecular formula C19H16O3 B14549579 Methyl 4-hydroxy-3-[(naphthalen-1-yl)methyl]benzoate CAS No. 62314-99-2

Methyl 4-hydroxy-3-[(naphthalen-1-yl)methyl]benzoate

Cat. No.: B14549579
CAS No.: 62314-99-2
M. Wt: 292.3 g/mol
InChI Key: UBESJFFXXWLEQZ-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-3-[(naphthalen-1-yl)methyl]benzoate is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a naphthalene ring system attached to a benzoate ester, which imparts unique chemical and physical properties. Naphthalene derivatives are known for their wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties .

Properties

CAS No.

62314-99-2

Molecular Formula

C19H16O3

Molecular Weight

292.3 g/mol

IUPAC Name

methyl 4-hydroxy-3-(naphthalen-1-ylmethyl)benzoate

InChI

InChI=1S/C19H16O3/c1-22-19(21)15-9-10-18(20)16(12-15)11-14-7-4-6-13-5-2-3-8-17(13)14/h2-10,12,20H,11H2,1H3

InChI Key

UBESJFFXXWLEQZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)O)CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-hydroxy-3-[(naphthalen-1-yl)methyl]benzoate typically involves the esterification of 4-hydroxy-3-[(naphthalen-1-yl)methyl]benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar esterification processes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-3-[(naphthalen-1-yl)methyl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-hydroxy-3-[(naphthalen-1-yl)methyl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its anti-inflammatory and cytotoxic activities, making it a candidate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-3-[(naphthalen-1-yl)methyl]benzoate involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their function. The naphthalene ring system can intercalate with DNA, potentially leading to cytotoxic effects. Additionally, the compound’s antioxidant properties may involve the scavenging of free radicals, thereby protecting cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-hydroxy-3-[(naphthalen-1-yl)methyl]benzoate is unique due to the combination of the naphthalene ring and benzoate ester, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications in various fields, making it a valuable compound for research and industrial purposes .

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